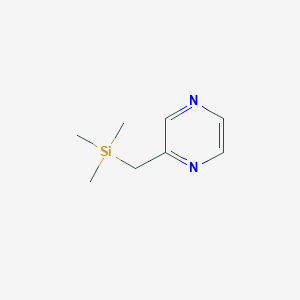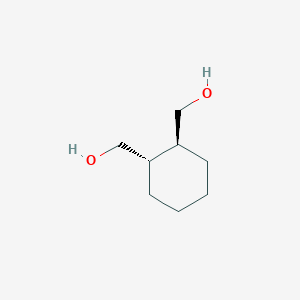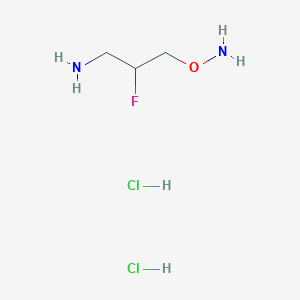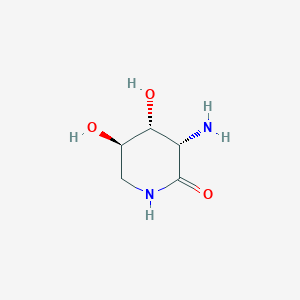
Trimethyl(pyrazin-2-ylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(pyrazin-2-ylmethyl)silane is an organosilicon compound characterized by the presence of a pyrazine ring substituted with a trimethylsilanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyrazin-2-ylmethyl)silane typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Pyrazine+(CH3)3SiCl→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(pyrazin-2-ylmethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring.
Aplicaciones Científicas De Investigación
Trimethyl(pyrazin-2-ylmethyl)silane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl(pyrazin-2-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
2-(Trimethylsilyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Alkyl-2-Methoxypyrazines: These compounds have different substituents on the pyrazine ring and exhibit distinct chemical properties.
Uniqueness: Trimethyl(pyrazin-2-ylmethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts specific chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
136825-38-2 |
|---|---|
Fórmula molecular |
C8H14N2Si |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
Clave InChI |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
SMILES canónico |
C[Si](C)(C)CC1=NC=CN=C1 |
Sinónimos |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone](/img/structure/B150891.png)



![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)






